molecular formula C28H26N2O4 B2488468 Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate CAS No. 1359510-52-3

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate

Cat. No.: B2488468
CAS No.: 1359510-52-3
M. Wt: 454.526
InChI Key: CXIATQOTPGGYBY-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(quinolin-8-yloxy) acetate, a related compound, was synthesized and used to form carbohydrazide, which led to the development of various derivatives with potential applications in medicinal chemistry (Saeed, Abbas, Ibrar, & Bolte, 2014).
  • The synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system was reported, indicating potential antimicrobial properties (Raju, Mahesh, Manjunath, & Venkata, 2016).

Photochemical Reactions

  • Research on 2-(dimethylcarbamoyl)quinolines, which share a similar quinoline structure, showed interesting photochemical reactions, highlighting potential applications in photochemistry and organic synthesis (Ono & Hata, 1983).

Biological Activities

  • Novel quinoxaline derivatives, structurally related to methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate, demonstrated antiviral activities against various strains, suggesting potential pharmacological applications (Elzahabi, 2017).

Properties

IUPAC Name

methyl 2-[6-[(3,4-dimethylbenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-17-5-8-20(9-6-17)25-15-26(34-16-27(31)33-4)23-14-22(11-12-24(23)30-25)29-28(32)21-10-7-18(2)19(3)13-21/h5-15H,16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIATQOTPGGYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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